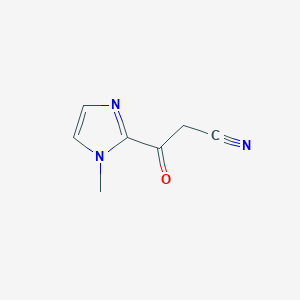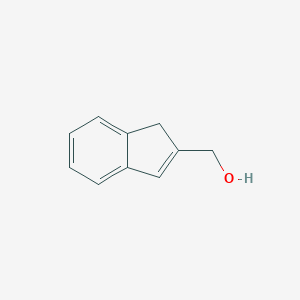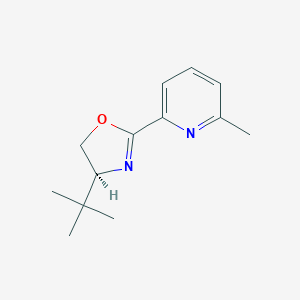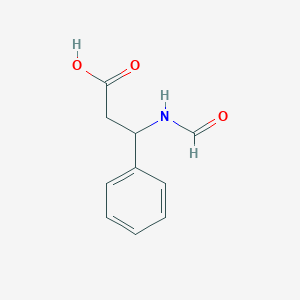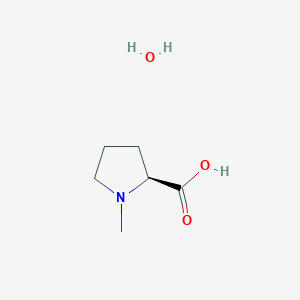
N-Methyl-L-proline monohydrate
Descripción general
Descripción
N-Methyl-L-proline monohydrate is an organic compound derived from L-proline, where the amino hydrogen is replaced by a methyl group. It is a white to off-white powder that is soluble in water and methanol . This compound is used in various scientific research applications due to its unique properties and structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methyl-L-proline monohydrate can be synthesized through several methods. One common method involves the coupling reaction of L-proline with methyl acrylate, followed by crystallization and purification . Another method involves the conversion of L-proline with chloral, followed by methylation with methyl bromide, and finally conversion with aqueous hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-L-proline monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form N-methyl-L-proline.
Substitution: It can undergo substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-methyl-L-proline.
Substitution: Formation of substituted proline derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-L-proline monohydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of N-Methyl-L-proline monohydrate involves its interaction with various molecular targets and pathways. It acts as a chiral auxiliary, facilitating the formation of specific stereoisomers in asymmetric synthesis. It also interacts with enzymes and receptors, influencing biochemical pathways and metabolic processes .
Comparación Con Compuestos Similares
L-Proline: The parent compound from which N-Methyl-L-proline monohydrate is derived.
N-Benzyl-L-proline: Another derivative of L-proline with a benzyl group instead of a methyl group.
N-Acetyl-L-proline: A derivative with an acetyl group.
Uniqueness: this compound is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary, setting it apart from other proline derivatives .
Propiedades
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBKFJZWNAVSHW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583529 | |
| Record name | 1-Methyl-L-proline--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199917-42-5 | |
| Record name | 1-Methyl-L-proline--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)
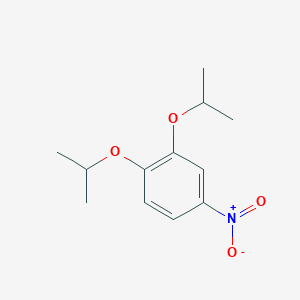
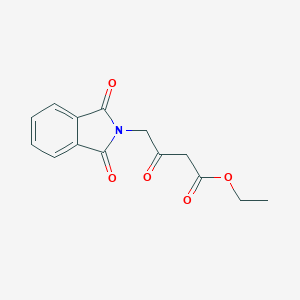
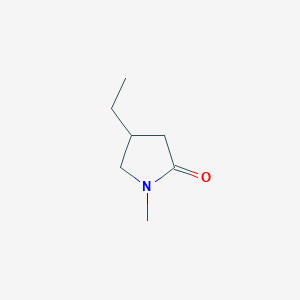
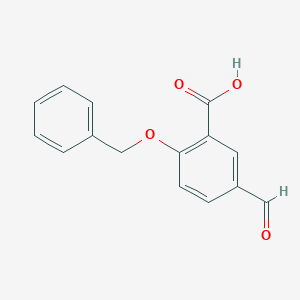
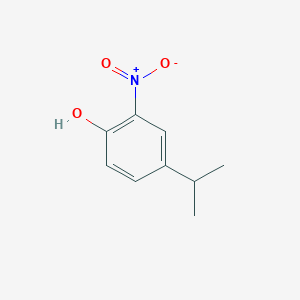
![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)

![N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B172649.png)

